molecular formula C20H23NO4S B2799321 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1396869-38-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2799321
CAS RN: 1396869-38-7
M. Wt: 373.47
InChI Key: URXAPOXCUNIHFF-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition and Antiproliferative Activity

Research by Jiao et al. (2009) on a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which include thiophene and benzo[d][1,3]dioxole derivatives, revealed their potential as histone deacetylase inhibitors. These compounds exhibited notable antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. Their study underlines the role of these structural motifs in developing therapeutic agents targeting cancer through enzyme inhibition and cell-cycle arrest mechanisms (Jiao et al., 2009).

Antimicrobial and Docking Studies

Talupur et al. (2021) synthesized compounds featuring benzo[d][1,3]dioxol and thiophene components, demonstrating their antimicrobial properties. The research included docking studies to understand the molecular interactions underpinning these effects. This highlights the versatility of such compounds in not only therapeutic applications but also in the study of microbial resistance mechanisms (Talupur et al., 2021).

Urokinase Receptor Targeting for Cancer Therapy

A study by Wang et al. (2011) identified compounds with the benzo[d][1,3]dioxol moiety that targeted the urokinase receptor (uPAR), showing potential in inhibiting breast cancer metastasis. This research underscores the promise of structurally similar compounds in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth and spread (Wang et al., 2011).

Crystal Structure Analysis for Drug Design

Sharma et al. (2016) conducted crystal structure analysis of a thiophene derivative, contributing to the foundational knowledge required for drug design. Understanding the crystal structure of such compounds can guide the synthesis of new molecules with optimized properties for various scientific applications (Sharma et al., 2016).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-19(23,14-6-7-15-16(11-14)25-13-24-15)12-21-18(22)20(8-2-3-9-20)17-5-4-10-26-17/h4-7,10-11,23H,2-3,8-9,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXAPOXCUNIHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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